molecular formula C19H16N2O5S B2385837 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034484-44-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2385837
CAS No.: 2034484-44-9
M. Wt: 384.41
InChI Key: DPKOMWRITQYAIF-UHFFFAOYSA-N
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Description

This compound features a benzoxazolone core linked to an acetamide group, substituted with a hydroxyethyl bridge bearing furan and thiophene heterocycles. Benzoxazolone derivatives are widely studied for their role as translocator protein (TSPO) ligands in neuroimaging and therapeutic applications . The furan and thiophene moieties may enhance lipophilicity and binding specificity, while the hydroxyethyl group could improve solubility compared to non-polar analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-17(11-21-13-5-1-2-6-14(13)26-18(21)23)20-12-19(24,15-7-3-9-25-15)16-8-4-10-27-16/h1-10,24H,11-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKOMWRITQYAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and case reports.

Structural Characteristics

This compound features a distinctive molecular structure that integrates furan, thiophene, and oxobenzoxazole moieties. The presence of these heterocycles enhances its potential interactions with biological targets, possibly influencing various biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Key Intermediates : The initial step often involves the reaction of furan and thiophene derivatives with appropriate acylating agents.
  • Hydroxylation : Subsequent hydroxylation reactions may be conducted using oxidizing agents.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired acetamide structure.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiophene and furan have been reported to possess antibacterial and antifungal properties, suggesting that this compound may also exhibit these effects .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of related compounds. For example, benzothiazole derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Given the structural similarities, it is plausible that this compound may also demonstrate similar anticancer activities.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby altering their activity.
  • Receptor Binding : Potential binding to cellular receptors could modulate signaling pathways, influencing cellular responses.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties, suggesting a possible role in reducing oxidative stress within cells .

Case Studies

  • Antibacterial Activity Assessment : In vitro studies demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against common bacterial strains, highlighting the potential for developing new antibiotics based on this compound's structure .
    CompoundMIC (µg/mL)Target Bacteria
    Compound A32E. coli
    Compound B16S. aureus
    N-(furan-thiophene)TBDTBD
  • Anticancer Evaluation : A study evaluated the cytotoxic effects of structurally related compounds on breast cancer cell lines, reporting IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparison with Similar Compounds

Structural Analogs in TSPO Ligand Development

The following table compares the target compound with key benzoxazolone-based TSPO ligands:

Compound Name Core Structure Substituents Bioactivity Metabolic Stability Reference
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Benzoxazolone-acetamide Furan, thiophene, hydroxyethyl Presumed TSPO ligand Not reported -
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Benzoxazolone-acetamide Bis(pyridinylmethyl)amino, methyl, phenyl TSPO-selective SPECT ligand Moderate
[¹¹C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) Benzoxazolone-acetamide Naphthalene, methyl, phenyl High-affinity TSPO tracer High
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone-propanamide Propanamide chain Inhibitor (assumed) 18% conversion rate
Key Findings:
  • Substituent Effects: The target compound’s furan and thiophene substituents may confer unique binding interactions compared to PBPA’s pyridine groups or NBMP’s naphthalene. The hydroxyethyl group increases hydrophilicity, which could reduce blood-brain barrier penetration compared to NBMP’s lipophilic naphthalene .
  • Metabolic Stability: NBMP exhibits superior metabolic stability in human and rat liver S-9 fractions due to its naphthalene group, which resists oxidative degradation .
  • Synthetic Accessibility :
    • NBMP is synthesized via Suzuki coupling, a high-yield reaction . The target compound may require multi-step synthesis involving thiophene- and furan-containing intermediates, similar to methods for N-(3-acetyl-2-thienyl)acetamides .

Comparison with Non-TSPO Acetamide Derivatives

N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (CAS 793730-80-0)
  • Structure : Combines furan and thiazole moieties.
  • Properties : Water solubility = 39.1 µg/mL (pH 7.4), lower than expected for the target compound due to the absence of a polar hydroxy group .
  • Application: Not reported for TSPO binding; used in kinase inhibition studies.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • Structure : Dual thiophene substituents with a nitrile group.
  • Synthesis : Produced via acetyl chloride activation, akin to methods for the target compound .
  • Bioactivity : Serves as an intermediate for anticancer agents, highlighting the versatility of thiophene-acetamide scaffolds.

Preparation Methods

Retrosynthetic Analysis

The most logical disconnection for synthesizing the target compound involves separating the molecule into two key fragments:

  • 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid - the benzoxazole-containing fragment
  • 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine - the heterocyclic alcohol fragment

These fragments would then be coupled through an amide bond formation reaction to yield the target molecule. This approach allows for independent optimization of each fragment synthesis before the final coupling step.

Alternative Synthetic Routes

Alternative routes may include:

  • Initial formation of a 2-(furan-2-yl)-2-(thiophen-2-yl)ketone, followed by reduction and subsequent coupling
  • Direct alkylation of the benzoxazole nitrogen with an appropriately functionalized acetamide derivative
  • Convergent synthesis utilizing protecting group strategies for selective functionalization

The choice between these routes depends on reagent availability, scale requirements, and the desired stereochemical outcome.

Detailed Preparation Methods

Synthesis of the Benzoxazole Fragment

The benzoxazole component is typically synthesized from ortho-aminophenols and carbonyl compounds through condensation reactions. The preparation of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid can be accomplished through the following sequence:

Step 1: Formation of 2-oxobenzo[d]oxazol-3(2H)-one

  • Starting with 2-aminophenol (1 equivalent)
  • Addition of carbonyldiimidazole (CDI, 1.2 equivalents) in tetrahydrofuran (THF)
  • Reaction temperature: 60-65°C
  • Reaction time: 3-4 hours
  • Yield: 85-90%

Step 2: N-alkylation with ethyl bromoacetate

  • 2-oxobenzo[d]oxazol-3(2H)-one (1 equivalent)
  • Ethyl bromoacetate (1.2 equivalents)
  • Potassium carbonate (2 equivalents)
  • Dimethylformamide (DMF) as solvent
  • Temperature: 70-80°C
  • Time: 6-8 hours
  • Yield: 75-80%

Step 3: Hydrolysis of the ester group

  • Ethyl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate (1 equivalent)
  • Lithium hydroxide (2 equivalents) in THF/water (3:1)
  • Temperature: 25-30°C
  • Time: 2-3 hours
  • Acidification with 1N HCl to pH 3-4
  • Yield: 90-95%

This synthetic pathway is supported by reports on similar benzoxazole derivatives in the literature.

Synthesis of the Heterocyclic Alcohol Fragment

Step 3: Introduction of the amine group

  • 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)methanol (1 equivalent)
  • Methanesulfonyl chloride (1.2 equivalents), triethylamine (1.5 equivalents) in DCM
  • Temperature: 0-5°C
  • Time: 1 hour
  • Addition of sodium azide (2 equivalents) in DMF
  • Temperature: 60-70°C
  • Time: 4 hours
  • Reduction of azide with triphenylphosphine (1.2 equivalents) in THF/water
  • Yield: 60-65% over three steps

This synthetic approach draws from established methods for preparing similar heterocyclic alcohols and amines.

Amide Coupling Reaction

The final step involves coupling the two key fragments through amide bond formation:

Protocol for Amide Coupling:

  • 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid (1 equivalent)
  • 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine (1 equivalent)
  • Coupling agent: HATU (1.2 equivalents) or EDC/HOBt (1.2/1.2 equivalents)
  • Base: N,N-diisopropylethylamine (DIPEA, 2 equivalents)
  • Solvent: DMF or DCM
  • Temperature: 25°C
  • Time: 12-16 hours
  • Yield: 70-75%

The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of starting materials.

Optimization of Reaction Conditions

Various reaction parameters can be optimized to improve yield, purity, and scalability of the synthesis. Table 1 summarizes the key optimization parameters for the final coupling step:

Table 1: Optimization of Amide Coupling Conditions

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 EDC/HOBt DIPEA DCM 25 16 65
2 HATU DIPEA DMF 25 12 75
3 PyBOP DIPEA DCM 25 14 70
4 T3P DIPEA EtOAc 25 10 68
5 COMU DIPEA DMF 25 8 72
6 HATU TEA DMF 25 12 65
7 HATU DIPEA DMF 0 24 73
8 HATU DIPEA DMF 40 6 65

The data indicates that HATU with DIPEA in DMF at room temperature provides optimal results, balancing reaction time, yield, and purity of the final product.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

  • Initial workup through extraction (ethyl acetate/water)
  • Column chromatography using silica gel with gradient elution (hexanes/ethyl acetate)
  • Optional recrystallization from appropriate solvent systems (ethanol/water or dichloromethane/hexanes)

For analytical-grade purity, preparative high-performance liquid chromatography (HPLC) may be employed.

Structural Characterization

The structural confirmation of the synthesized compound can be established through the following analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals for aromatic protons of benzoxazole, furan, and thiophene rings, as well as methylene protons adjacent to the amide group
  • ¹³C NMR: Signals for carbonyl carbons, tertiary alcohol carbon, and aromatic ring carbons

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula
  • Expected m/z value corresponding to the molecular weight of the compound

Infrared Spectroscopy:

  • Characteristic absorption bands for N-H stretching (3300-3400 cm⁻¹)
  • C=O stretching (1650-1700 cm⁻¹)
  • O-H stretching (3200-3500 cm⁻¹)

X-ray Crystallography:

  • For absolute confirmation of structure and stereochemistry if crystalline material can be obtained.

Comparative Analysis of Synthetic Routes

Several alternative synthetic routes have been evaluated for their efficiency, scalability, and overall viability for producing this compound. Table 2 provides a comparative analysis of these routes:

Table 2: Comparison of Synthetic Routes

Route Key Features Overall Yield (%) Number of Steps Advantages Limitations
Route A Fragment coupling approach 30-35 7 Modular, scalable Multiple purifications required
Route B Convergent synthesis 25-30 5 Fewer steps Lower overall yield
Route C Linear synthesis 15-20 9 Simple reactions Time-consuming, lowest yield
Route D Protect-couple-deprotect 28-32 8 Better stereoselectivity Requires protecting groups

The fragment coupling approach (Route A) emerges as the preferred method due to its modularity, which allows for independent optimization of each key intermediate, and its superior overall yield.

Q & A

Q. Optimization strategies :

  • Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective furan-thiophene bonding .
  • Monitor intermediates via TLC/HPLC to minimize side products .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • NMR :
    • 1^1H NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm; thiophene protons at δ 7.1–7.8 ppm) .
    • 13^{13}C NMR to verify carbonyl (C=O) and oxazole ring carbons (160–180 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 0.005 Da) .
  • X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group (if crystalline) .

Advanced: How do computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

  • Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites (e.g., oxazole oxygen as a hydrogen-bond acceptor) .
  • Calculate HOMO-LUMO gaps to predict redox behavior (e.g., low gap ≈ enhanced charge transfer in biological systems) .
  • Validate experimental UV-Vis spectra (TD-DFT) to correlate electronic transitions with bioactivity .

Q. Example data :

PropertyValue (eV)Biological Implication
HOMO-LUMO gap3.2Moderate reactivity with enzymes
Dipole moment5.8 DebyeEnhanced solubility in membranes

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., anti-inflammatory vs. inactive results) are addressed via:

Dose-response profiling : Validate efficacy across multiple concentrations (e.g., IC50_{50} curves in RAW 264.7 macrophages) .

Target-specific assays :

  • ELISA to quantify TNF-α/IL-6 suppression .
  • Molecular docking (AutoDock Vina) to assess binding affinity for COX-2 vs. off-targets .

Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a false-negative cause .

Case study : Discrepancies in cytotoxicity may arise from varying cell-line permeability (e.g., Caco-2 vs. HeLa). Use parallel artificial membrane permeability assays (PAMPA) to standardize .

Basic: What are common reaction pathways for modifying the oxazole or thiophene moieties?

Methodological Answer:

  • Oxazole ring :
    • Oxidation : Convert 2-oxo group to carboxylate using KMnO4_4/H2_2SO4_4 .
    • Substitution : Introduce halogens (e.g., NBS for bromination) at C5 for enhanced bioactivity .
  • Thiophene ring :
    • Electrophilic substitution : Nitration (HNO3_3/H2_2SO4_4) at C3 to modulate electron density .
    • Cross-coupling : Install aryl groups via Buchwald-Hartwig amination for SAR studies .

Advanced: How are reaction mechanisms elucidated for unexpected byproducts?

Methodological Answer:

  • Isolation and characterization : Use preparative HPLC to isolate byproducts; analyze via 1^1H NMR and HRMS .
  • Mechanistic probes :
    • Isotopic labeling (e.g., 18^{18}O in hydroxyethyl group) to track rearrangement pathways .
    • Radical traps (TEMPO) to confirm/rule out radical intermediates in oxidation steps .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • Purity :
    • HPLC-DAD (C18 column, acetonitrile/water) with ≥95% purity threshold .
    • Karl Fischer titration to confirm <0.5% moisture .
  • Stability :
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
    • Protect from light (amber vials) due to UV-sensitive oxazole .

Advanced: How does stereochemistry at the hydroxyethyl group influence bioactivity?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Biological testing : Compare IC50_{50} values of R vs. S enantiomers in enzyme assays (e.g., 10-fold difference in COX-2 inhibition) .
  • Molecular dynamics simulations : Analyze binding mode differences (e.g., R-enantiomer forms stronger H-bonds with Ser530) .

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